1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine
Description
Properties
IUPAC Name |
1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-10(2)4-5-8-6(3-7)11-9-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYZWAPIQMDBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Hydroxymethyl Precursors
Step 1: Chlorination
5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carbaldehyde reacts with SOCl₂ in dichloromethane at reflux (40°C, 4 h), yielding 5-(chloromethyl)-1,2,4-oxadiazole-3-carbaldehyde. Excess SOCl₂ ensures complete conversion, with gaseous byproducts (SO₂, HCl) removed under vacuum.
Step 2: Reductive Amination
The aldehyde intermediate undergoes reductive amination with dimethylamine (NH(CH₃)₂) in the presence of sodium cyanoborohydride (NaBH₃CN). This two-step sequence achieves 60–68% overall yield, though competing over-alkylation necessitates careful stoichiometry.
One-Pot Synthesis via Sequential Alkylation
Industrial-scale production often employs a one-pot strategy to minimize intermediate isolation. A representative protocol from VulcanChem involves:
-
Formation of Chloromethyl Oxadiazole :
Reacting 3-(hydroxymethyl)-5-methyl-1,2,4-oxadiazole with thionyl chloride (1:1.2 molar ratio) in toluene at 60°C for 6 h. -
Dimethylamine Quenching :
Direct addition of aqueous dimethylamine (40% w/w) to the reaction mixture, maintaining pH 9–10 with NaOH. The free base precipitates and is extracted into ethyl acetate. -
Salt Formation :
Treatment with hydrochloric acid in ethanol yields the hydrochloride salt (212.07 g/mol), isolated via filtration in 82% purity.
Analytical Validation and Process Optimization
Critical quality control measures include:
Reaction optimization studies highlight microwave-assisted synthesis (140°C, 5 h) as superior to conventional heating, improving yields by 15–20%.
Challenges and Mitigation Strategies
-
Chloromethyl Group Stability : The C–Cl bond is prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂) are essential.
-
Regioselectivity : Competing formation of 1,3,4-oxadiazole isomers is suppressed using bulky bases (e.g., DBU) and low temperatures .
Chemical Reactions Analysis
Types of Reactions
1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the oxadiazole ring or the substituents.
Cyclization and ring-opening reactions: The oxadiazole ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, thiols, or secondary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation might lead to the formation of oxadiazole N-oxides.
Scientific Research Applications
1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its enzyme inhibition properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, such as xanthine oxidase and acetylcholinesterase.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like xanthine oxidase and acetylcholinesterase by binding to their active sites, thereby blocking their activity.
Molecular Pathways: It may affect various biochemical pathways related to purine metabolism and neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (CAS 1042505-40-7)
- Structure: The oxadiazole ring has an ethyl group at position 3 and a methylaminomethyl group at position 3.
- Key Differences: Substituents: Ethyl (vs. chloromethyl) and methylamine (vs. dimethylamine). Molecular Weight: Higher due to the ethyl group (C₆H₁₀N₃O vs. C₆H₉ClN₃O) .
3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole (CAS 189130-87-8)
- Structure : Features an isopropyl group at position 5 and a chloromethyl group at position 3.
- Application: Likely used as a building block in agrochemicals due to lipophilic isopropyl group .
2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 33575-81-4)
- Structure : A dichlorophenyl group at position 5 and chloromethyl at position 2.
- Key Differences :
Analogues with Extended Functional Groups
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)benzamide (CAS 1119452-67-3)
- Structure : Benzamide group linked to the oxadiazole core.
- Solubility: Reduced aqueous solubility due to the aromatic amide group .
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide (sc-315513)
- Structure : Cyclohexyl-methylbenzamide substituent.
- Applications: Likely explored in targeted therapies due to hybrid aromatic-aliphatic design .
Heterocyclic Analogues: Isoxazole Derivatives
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine (ChemSpider ID: 5500754)
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Substituents (Oxadiazole Positions) | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound (1209729-06-5) | C₆H₉ClN₃O | 5-(chloromethyl), 3-(dimethylamine) | 186.61 g/mol | High reactivity; potential intermediate |
| 1-(3-Ethyl-oxadiazol-5-yl)-N-methylmethanamine (1042505-40-7) | C₆H₁₀N₃O | 3-ethyl, 5-(methylamine) | 140.16 g/mol | Lower reactivity; agrochemical studies |
| 3-(Chloromethyl)-5-isopropyl-oxadiazole (189130-87-8) | C₆H₈ClN₂O | 3-chloromethyl, 5-isopropyl | 174.59 g/mol | Lipophilic; pesticide synthesis |
| 3-[5-(Chloromethyl)-oxadiazol-3-yl]-N-isopropylbenzamide (1119452-67-3) | C₁₄H₁₅ClN₃O₂ | 5-chloromethyl, 3-benzamide | 300.74 g/mol | Drug candidate; enzyme inhibition |
| N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine (5500754) | C₁₂H₁₄N₂O | Isoxazole core with phenyl and methyl | 202.26 g/mol | Antimicrobial potential |
Biological Activity
1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H10ClN3O
- Molecular Weight : 189.63 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant antimicrobial and anticancer properties. Below is a summary of key findings regarding its biological activities:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against several bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been explored. In vitro studies have shown that certain analogs possess cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HCT116 (colon cancer) | 0.077 | |
| MCF7 (breast cancer) | 0.080 | |
| A549 (lung cancer) | 0.102 |
These results indicate that the compound may inhibit cancer cell proliferation effectively.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of DNA Synthesis : Oxadiazoles may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Disruption of Cell Membrane Integrity : The chloromethyl group may enhance membrane permeability, leading to cell lysis in microbial cells.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the potential applications of oxadiazole derivatives in medicine:
- A study involving the synthesis of various oxadiazole derivatives demonstrated their effectiveness as antifungal agents against drug-resistant strains of Candida species.
- Another research effort focused on the development of dual-action drugs combining oxadiazoles with known anticancer agents to enhance therapeutic efficacy and reduce side effects.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., chloromethyl protons at δ 4.5–5.0 ppm, oxadiazole carbons at δ 160–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for C₇H₁₁ClN₃O) and detects impurities .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
How can contradictory stability data under varying pH conditions be resolved?
Advanced
Contradictions in stability studies often arise from differing experimental setups. To resolve these:
- Controlled stability assays : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs).
- Analytical validation : Use HPLC-MS to quantify degradation products (e.g., hydrolysis of the oxadiazole ring to amidoximes) .
- Kinetic modeling : Fit degradation data to first-order kinetics to calculate half-lives and identify pH-dependent instability .
What functional groups influence the compound’s reactivity?
Q. Basic
- Chloromethyl group (-CH₂Cl) : Electrophilic site for nucleophilic substitution (e.g., with amines or thiols) .
- 1,2,4-Oxadiazole ring : Electron-deficient heterocycle prone to ring-opening under acidic/basic conditions .
- N,N-Dimethylmethanamine : Tertiary amine enhances solubility and serves as a hydrogen-bond acceptor .
What strategies mitigate side reactions during synthesis?
Q. Advanced
- Protecting groups : Temporarily shield reactive sites (e.g., Boc-protection for amines) during oxadiazole formation .
- Stoichiometric precision : Use 1.1 equivalents of chloroacetyl chloride to avoid excess reagent-induced side products .
- Low-temperature coupling : Perform alkylation steps at 0–5°C to suppress polysubstitution .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
How can computational methods aid in predicting the compound’s reactivity?
Q. Advanced
- DFT calculations : Model transition states for key reactions (e.g., oxadiazole ring formation) to identify energy barriers and optimal pathways .
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes with oxadiazole-binding pockets) .
- QSAR models : Correlate structural features (e.g., logP, dipole moment) with experimental data to guide synthetic modifications .
What are the challenges in scaling up synthesis from lab to pilot scale?
Q. Advanced
- Heat dissipation : Exothermic reactions (e.g., cyclization) require jacketed reactors to maintain temperature control .
- Purification bottlenecks : Replace column chromatography with continuous crystallization or liquid-liquid extraction .
- Regulatory compliance : Document impurity profiles (e.g., genotoxic chlorinated byproducts) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
